4-(Dimethylamino)phenylacetic acid
Overview
Description
It is a non-systemic, gastrointestinal site-specific antibiotic that inhibits bacterial ribonucleic acid synthesis by binding to the bacterial deoxyribonucleic acid-dependent ribonucleic acid polymerase enzyme . Normix is primarily used to treat gastrointestinal bacterial infections, including traveler’s diarrhea, irritable bowel syndrome with diarrhea, and hepatic encephalopathy .
Mechanism of Action
Target of Action
The primary target of 4-(Dimethylamino)phenylacetic acid is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
This compound acts as a substrate for MAO-B . It undergoes oxidation by MAO-B in a linear manner, as a function of both time and enzyme concentration . This interaction leads to changes in the concentration of monoamine neurotransmitters, which can affect various neurological processes.
Biochemical Pathways
The compound’s interaction with MAO-B affects the metabolic pathways of monoamine neurotransmitters. The oxidation of this compound by MAO-B can lead to changes in the levels of these neurotransmitters, potentially affecting mood, cognition, and other neurological functions .
Pharmacokinetics
Its interaction with mao-b suggests that it is likely metabolized in the brain, where mao-b is most active . The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with MAO-B. By acting as a substrate for this enzyme, it can influence the metabolism of monoamine neurotransmitters, potentially leading to changes in neurological function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy may be affected by the concentration of MAO-B in the brain, which can vary based on genetic factors and other environmental influences . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Normix is synthesized from rifamycin SV through a series of chemical reactions. The key step involves the addition of a pyridoimidazole ring, which renders the compound non-absorbable in the gastrointestinal tract . The synthetic route typically includes:
Starting Material: Rifamycin SV.
Key Reactions:
Reaction Conditions:
Industrial Production Methods
Industrial production of Normix involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in a pure form.
Quality Control: Rigorous testing to ensure the product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Normix undergoes several types of chemical reactions, including:
Oxidation: Normix can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Normix can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of Normix.
Scientific Research Applications
Normix has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of rifamycin derivatives.
Biology: Investigated for its effects on gut microbiota and its role in modulating the immune response.
Industry: Employed in the development of new antibiotics and as a reference standard in pharmaceutical quality control.
Comparison with Similar Compounds
Normix is unique among rifamycin derivatives due to its non-systemic nature and gastrointestinal site-specific action. Similar compounds include:
Rifampin: A systemic antibiotic used to treat tuberculosis and other bacterial infections.
Rifabutin: Used to treat mycobacterial infections, including tuberculosis and Mycobacterium avium complex.
Rifapentine: Another systemic antibiotic used in the treatment of tuberculosis.
Normix stands out due to its minimal absorption in the gastrointestinal tract, which reduces the risk of systemic side effects and makes it particularly effective for treating gastrointestinal infections .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHTOZUPICELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168941 | |
Record name | 4-N,N-Dimethylaminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17078-28-3 | |
Record name | 4-N,N-Dimethylaminophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-N,N-Dimethylaminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?
A1: this compound (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.
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